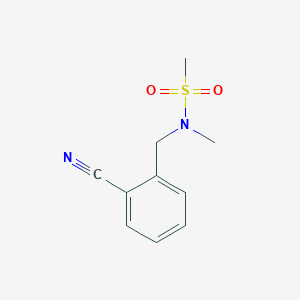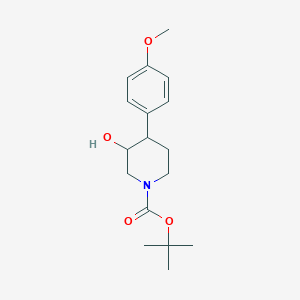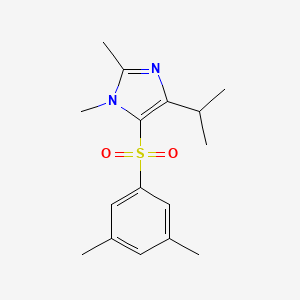![molecular formula C11H12N2O2 B8733838 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8733838.png)
2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including isopropylimidazo[1,2-a]pyridine-7-carboxylic acid, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods: Industrial production of isopropylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Specific conditions for reduction reactions may vary based on the desired product.
Substitution: Radical reactions and transition metal catalysis are often employed for substitution reactions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants and photocatalysts.
Substitution: Transition metal catalysts such as palladium (Pd) and various radical initiators.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the formation of various functionalized derivatives of imidazo[1,2-a]pyridines .
Scientific Research Applications
2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of isopropylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their antitumor activity.
Indolizines and Azaindolizines: Exhibiting various biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific structural features, which allow for diverse chemical modifications and biological activities.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)9-6-13-4-3-8(11(14)15)5-10(13)12-9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
UJKHMSOWPUKWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8733764.png)












